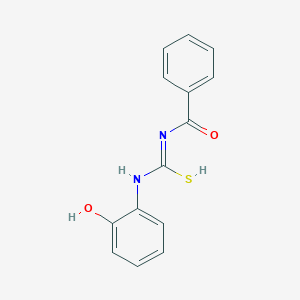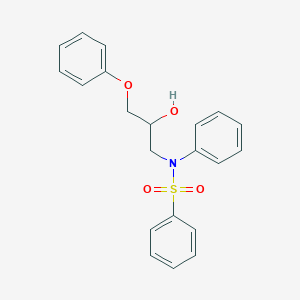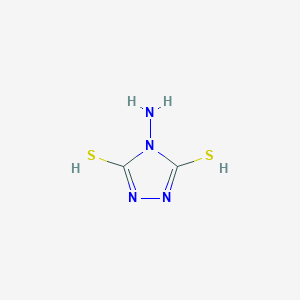
4-amino-1,2,4-triazole-3,5-dithiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “4-amino-1,2,4-triazole-3,5-dithiol” is known as Pretomanid. It is an antibiotic medication used primarily for the treatment of multi-drug-resistant tuberculosis affecting the lungs. Pretomanid belongs to the nitroimidazole class of medications and is often used in combination with other drugs such as bedaquiline and linezolid .
Preparation Methods
The synthesis of Pretomanid involves several steps. Initially, a series of nitroimidazopyran derivatives are synthesized and tested for antitubercular activity. The preparation method includes the use of deazaflavin-dependent nitroreductase, an enzyme that activates the compound within the mycobacterium. This enzyme uses dihydro-F420 (reduced form) to convert Pretomanid into nitric oxide and a highly reactive metabolite .
Chemical Reactions Analysis
Pretomanid undergoes several types of chemical reactions, including:
Oxidation: Pretomanid is activated in the mycobacterium by deazaflavin-dependent nitroreductase, leading to the production of nitric oxide and a reactive metabolite.
Reduction: The compound is reduced by the enzyme dihydro-F420.
Scientific Research Applications
Pretomanid has several scientific research applications, including:
Chemistry: Used as a model compound for studying the activation and reduction mechanisms of nitroimidazole derivatives.
Biology: Investigated for its role in disrupting the synthesis of cell wall components in mycobacteria.
Medicine: Primarily used in the treatment of multi-drug-resistant tuberculosis. It is part of a combination therapy that includes bedaquiline and linezolid.
Mechanism of Action
Pretomanid is activated in the mycobacterium by the enzyme deazaflavin-dependent nitroreductase. This enzyme uses dihydro-F420 to convert Pretomanid into nitric oxide and a highly reactive metabolite. The metabolite then attacks the synthesis enzyme DprE2, which is essential for the synthesis of cell wall arabinogalactan. This mechanism is shared with another compound, delamanid. Clinical isolates resistant to Pretomanid tend to have mutations in the biosynthetic pathway for Coenzyme F420 .
Comparison with Similar Compounds
Pretomanid is similar to other nitroimidazole derivatives such as delamanid. Both compounds share a similar mechanism of action, involving the activation by deazaflavin-dependent nitroreductase and the subsequent production of nitric oxide and a reactive metabolite. Pretomanid is unique in its specific molecular structure and its combination therapy with bedaquiline and linezolid, which enhances its effectiveness against multi-drug-resistant tuberculosis .
Similar Compounds
- Delamanid
- Metronidazole
- Tinidazole
Pretomanid stands out due to its specific use in combination therapy and its unique activation mechanism within mycobacteria .
Properties
IUPAC Name |
4-amino-1,2,4-triazole-3,5-dithiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLTWZOFWVXIEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N1N)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NN=C(N1N)S)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
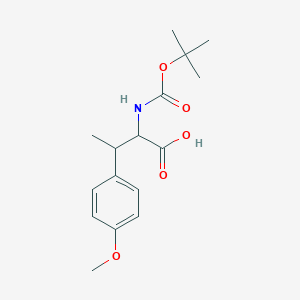
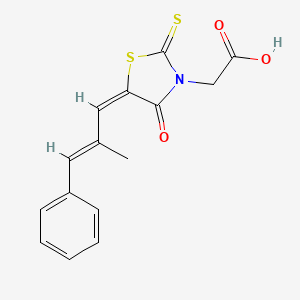
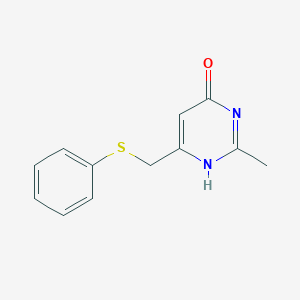
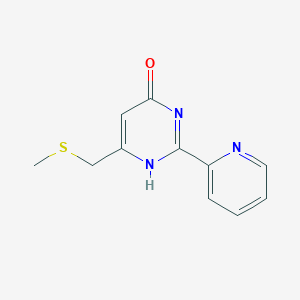
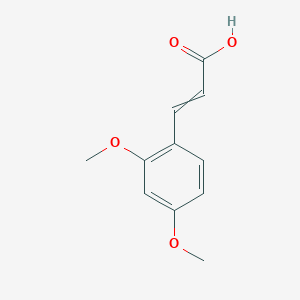
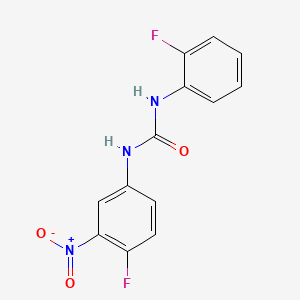
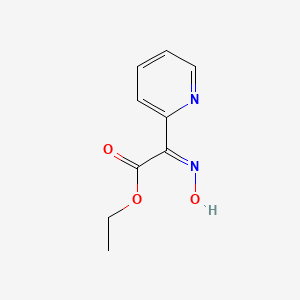
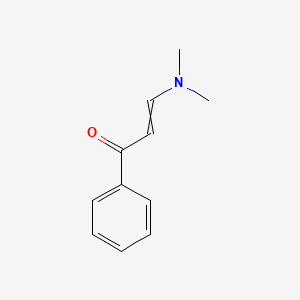
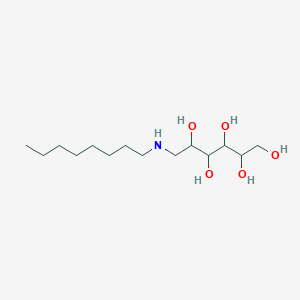
![2-[(1H-Benzoimidazol-2-yl)-hydrazonomethyl]-phenol](/img/structure/B7772644.png)
![4-[(4-Methoxybenzylidene)amino]cinnamic Acid](/img/structure/B7772647.png)
![5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B7772651.png)
